Ethyl 3-amino-4-(trifluoromethyl)-6-(4-methoxyphenyl)furo[2,3-B]pyridine-2-carboxylate
Description
Ethyl 3-amino-4-(trifluoromethyl)-6-(4-methoxyphenyl)furo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a fused furo[2,3-b]pyridine core. Its molecular formula is C₁₈H₁₅F₃N₂O₄, with a molecular weight of 404.32 g/mol (calculated from isotopic data in ). The structure includes:
- Furo[2,3-b]pyridine core: A bicyclic system combining furan and pyridine rings.
- Trifluoromethyl group (-CF₃): Enhances lipophilicity and metabolic stability .
- Ethyl ester group: Modifies solubility and bioavailability .
This compound is synthesized via multi-step reactions involving cyclization of pyridine precursors with halogenated aryl groups under basic conditions (e.g., sodium hydride in DMF or THF) . Purification typically employs chromatography or recrystallization .
Properties
IUPAC Name |
ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O4/c1-3-26-17(24)15-14(22)13-11(18(19,20)21)8-12(23-16(13)27-15)9-4-6-10(25-2)7-5-9/h4-8H,3,22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOADFHNFGETPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)N=C(C=C2C(F)(F)F)C3=CC=C(C=C3)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160436-50-0 | |
| Record name | ET 3-AMINO-6-(4-MEO-PHENYL)-4-(TRIFLUOROMETHYL)FURO(2,3-B)PYRIDINE-2-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Ethyl 3-amino-4-(trifluoromethyl)-6-(4-methoxyphenyl)furo[2,3-B]pyridine-2-carboxylate, a compound with the molecular formula CHFNO and CAS number 160436-50-0, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Weight : 380.32 g/mol
- Molecular Structure : The compound features a furo[2,3-B]pyridine core with trifluoromethyl and methoxyphenyl substituents, which may influence its biological interactions.
Anticancer Potential
Recent studies have highlighted the anticancer properties of various furo[2,3-B]pyridine derivatives. This compound is believed to exert its effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown efficacy in inhibiting key enzymes involved in cancer cell proliferation such as thymidylate synthase and HDAC (Histone Deacetylases) . These enzymes are crucial for DNA synthesis and epigenetic regulation, respectively.
- Molecular Docking Studies : Computational studies suggest that the compound may interact favorably with various biological targets, indicating potential as an anticancer agent. For instance, molecular docking simulations have demonstrated binding affinities that could inhibit cancer cell growth pathways .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Furo[2,3-B]pyridine derivatives have been reported to exhibit activity against various bacterial strains. Although specific data on this compound is limited, related analogs have shown promising results in inhibiting microbial growth through disruption of cellular processes .
Study on Anticancer Efficacy
A recent study investigated the anticancer effects of a series of furo[2,3-B]pyridine derivatives, including this compound. The findings indicated significant cytotoxicity against several cancer cell lines (e.g., MCF-7 breast cancer cells), with IC values comparable to established chemotherapeutic agents. The study emphasized the importance of structural modifications in enhancing bioactivity .
Mechanistic Insights
Mechanistic studies revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways. This apoptotic effect is mediated by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, highlighting its potential as a therapeutic agent in oncology .
Summary Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 3-amino-4-(trifluoromethyl)-6-(4-methoxyphenyl)furo[2,3-B]pyridine-2-carboxylate has been investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets.
Anticancer Activity
Recent studies have evaluated the compound's efficacy against several cancer cell lines. For instance, it has shown promising results in inhibiting the growth of human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The mechanism of action appears to involve the inhibition of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .
Antimicrobial Properties
Research indicates that derivatives of furo[2,3-B]pyridine compounds exhibit antimicrobial activities. This compound has been tested against various bacterial strains, showing effective inhibition, which suggests potential applications in treating bacterial infections .
Synthetic Methodologies
The synthesis of this compound can be achieved through several methods involving multi-step reactions that utilize starting materials like ethyl cyanoacetate and various trifluoromethylated aromatic compounds.
Heterocyclization Reactions
The compound can be synthesized via heterocyclization reactions that involve the formation of the furo-pyridine ring system. These reactions often use catalysts such as triflic anhydride to facilitate the cyclization process, yielding high purity products suitable for biological testing .
Structural Modifications
Further structural modifications can enhance the compound's biological activity and selectivity. For example, substituting different functional groups on the aromatic ring or altering the amino group can lead to derivatives with improved pharmacological profiles .
Case Study 1: Inhibition of CDK2
In a controlled study, this compound was tested for its inhibitory effects on CDK2 in vitro. The results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting its potential as a lead compound for developing new anticancer agents .
Case Study 2: Antimicrobial Testing
A series of derivatives including this compound were screened against Gram-positive and Gram-negative bacteria. The compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential utility in treating infections caused by these pathogens .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its substitution pattern and core structure. Below is a detailed comparison with structurally analogous derivatives:
Structural and Functional Comparisons
Key Trends and Insights
Halogen vs. Methoxy Substituents :
- Bromine or chlorine at position 6 enhances antibacterial activity but reduces solubility compared to the methoxy group .
- Methoxy groups improve pharmacokinetic profiles due to moderate polarity .
Core Heteroatom (O vs. S): Furo[2,3-b]pyridine derivatives (oxygen-containing) exhibit higher metabolic stability than thieno analogs (sulfur-containing), which show stronger kinase inhibition .
Trifluoromethyl Group :
- The -CF₃ group universally enhances lipophilicity and resistance to oxidative metabolism across analogs, making it critical for prolonged biological activity .
Amino Group Position: The 3-amino group in the target compound facilitates hydrogen bonding with biological targets, a feature absent in cyano- or methyl-substituted analogs .
Preparation Methods
Step 1: Formation of Pyridine-Oxyacetate Intermediate
The synthesis begins with the preparation of ethyl {[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]oxy}acetate. This intermediate is synthesized via nucleophilic substitution between 3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinol and ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction proceeds at 60–70°C for 8–12 hours in anhydrous dimethylformamide (DMF), yielding the oxyacetate derivative in 75–80% purity.
Step 2: Introduction of the Amino Group
The cyano group at the 3-position is reduced to an amine using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst. This step is conducted in ethanol at ambient temperature under 3–4 bar pressure, achieving quantitative conversion. The resulting ethyl {[3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]oxy}acetate is isolated via vacuum filtration and recrystallized from ethyl acetate.
Step 3: Cyclization to Furopyridine Core
The key cyclization step employs sodium ethoxide (NaOEt) in ethanol at reflux (78°C) for 6–8 hours. The reaction follows the Thorpe-Ziegler mechanism, where the ethoxide base deprotonates the active methylene group, inducing nucleophilic attack on the adjacent carbonyl carbon. This forms the fused furo[2,3-b]pyridine ring system. The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1), yielding the target compound in 65–70% isolated yield.
Table 1: Reaction Conditions for Cyclization
| Parameter | Value |
|---|---|
| Base | Sodium ethoxide (1.2 equiv) |
| Solvent | Anhydrous ethanol |
| Temperature | 78°C (reflux) |
| Duration | 6–8 hours |
| Yield | 65–70% |
Alternative Route via Enamine Acylation and Cyclocondensation
A modified approach reported by Kurbatov et al. (2021) utilizes enamine chemistry to construct the furopyridine scaffold.
Enamine Formation
Morpholine reacts with 4-methoxyacetophenone in anhydrous benzene to form the corresponding enamine. This intermediate is acylated with ethyl chloroacetate in the presence of triethylamine (TEA), yielding an O-alkylated compound.
Cyclocondensation with 2-Cyanoacetamide
The acylated enamine undergoes cyclocondensation with 2-cyanoacetamide in ethanol under basic conditions (diethylamine, 0.5 equiv). The reaction proceeds at 50°C for 24 hours, forming the pyridine precursor. Subsequent treatment with NaOEt induces cyclization, analogous to the Thorpe-Ziegler mechanism, to generate the furo[2,3-b]pyridine core. This method achieves a comparable yield (68–72%) but requires stringent moisture control.
Optimization of Trifluoromethyl Group Incorporation
The trifluoromethyl (-CF₃) group at the 4-position is introduced via two strategies:
Direct Fluorination
Early attempts used trifluoromethylation of a brominated pyridine intermediate using Umemoto’s reagent (1-trifluoromethyl-1,3-dihydro-1,2-benziodoxol-3(1H)-one) in dichloromethane. However, this method suffered from low regioselectivity (<50% yield).
Pre-Functionalized Building Blocks
Modern protocols employ 4-(trifluoromethyl)pyridine derivatives as starting materials. For example, 3-cyano-4-(trifluoromethyl)-6-(4-methoxyphenyl)pyridin-2-ol is synthesized via Suzuki-Miyaura coupling between 4-methoxyphenylboronic acid and a trifluoromethyl-substituted pyridine bromide. This approach improves regioselectivity and reduces side reactions.
Analytical Characterization and Quality Control
The final product is characterized using:
Table 2: Spectral Data Summary
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.59 (Ar-H), 4.32 (OCH₂CH₃), 3.82 (OCH₃) |
| ¹³C NMR | δ 161.2 (C=O), 159.8 (CF₃), 114.5 (Ar-C) |
| HRMS | m/z 381.1023 [M+H]⁺ (calc. 381.1020) |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
